Structural Divergence from KRP-297 via Absence of Methylene Linker and Bromo-to-Trifluoromethyl Substitution
The target compound cannot be replaced by the clinically investigated agent KRP-297 (MK-0767) due to two critical structural disparities. KRP-297 features a methylene linker between the central phenyl ring and the thiazolidine-2,4-dione, whereas CAS 946261-50-3 has an amine linker to a thiazolidine-1,1-dioxide. KRP-297 also possesses a 4-trifluoromethyl substituent, while the target compound bears a 3-bromo group. These differences are known to dictate agonist/antagonist profiles at PPAR subtypes [1]. KRP-297 acts as a PPAR alpha/gamma dual agonist, whereas the specific activity of the 3-bromo-thiazolidine dioxide analog cannot be inferred from this data.
| Evidence Dimension | Chemical structure and PPAR transactivation activity |
|---|---|
| Target Compound Data | 3-Bromo substituent, anilide linker, thiazolidine-1,1-dioxide (No transactivation data available) |
| Comparator Or Baseline | KRP-297 (4-trifluoromethyl substituent, methylene linker, thiazolidine-2,4-dione). PPARα EC50: 800 nM [1] |
| Quantified Difference | Not calculable due to lack of target compound data. Structural divergence precludes direct PK/PD assumption. |
| Conditions | KRP-297 data from PPARα agonist assay in mammalian cells [1] |
Why This Matters
Assuming KRP-297's potency for this compound would be a critical experimental design flaw; they must be treated as distinct entities for SAR analysis.
- [1] BindingDB Entry BDBM50075315. Affinity Data for KRP-297 (CHEMBL24458): Agonist activity on Gal4 chimeric human PPARα. View Source
